molecular formula C9H12 B14683744 Trispiro(2.0.2.0.2.0)nonane CAS No. 31561-59-8

Trispiro(2.0.2.0.2.0)nonane

Cat. No.: B14683744
CAS No.: 31561-59-8
M. Wt: 120.19 g/mol
InChI Key: HAIZYAZVYQEJME-UHFFFAOYSA-N
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Description

Trispiro(2.0.2.0.2.0)nonane is an advanced organic compound with the molecular formula C9H12 that features a distinctive three-dimensional spirocyclic architecture . This saturated hydrocarbon consists of multiple aliphatic rings connected through shared quaternary carbon atoms, creating a rigid, highly symmetrical molecular framework with significant steric strain and unique electronic properties. The compound's structural complexity and exceptional ring strain make it particularly valuable for fundamental research in molecular topology and strain energy studies, where it serves as a model system for understanding bond angles and torsional stress in constrained carbon frameworks . In materials science applications, this compound functions as a sophisticated molecular building block or rigid spacer for developing advanced polymers with enhanced thermal stability and mechanical properties. Researchers utilize this compound to create stereoregular polymers and cross-linked networks with precisely controlled porosity, making it suitable for gas separation membranes, molecular sieves, and specialty composites. The compound's mechanism of action derives from its capacity to introduce significant molecular-level rigidity and geometric constraints into polymer backbones and supramolecular assemblies, effectively reducing chain mobility and increasing glass transition temperatures in resulting materials. Additional research applications include investigation of molecular gears and nanomechanical devices, where the spirocyclic structure enables controlled molecular motion, as well as serving as a core template for crystalline sponges in X-ray crystallography methodologies. The compound's high symmetry also makes it valuable in theoretical computational studies for validating quantum chemical methods and molecular modeling approaches. Researchers should note that specific handling procedures, including inert atmosphere protection, may be necessary due to potential sensitivity of strained hydrocarbon systems. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption applications. Researchers are advised to conduct appropriate safety assessments and consult relevant scientific literature before experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31561-59-8

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

trispiro[2.0.24.0.27.03]nonane

InChI

InChI=1S/C9H12/c1-2-7(1)8(3-4-8)9(7)5-6-9/h1-6H2

InChI Key

HAIZYAZVYQEJME-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3(C24CC4)CC3

Origin of Product

United States

Synthetic Methodologies for Trispiro 2.0.2.0.2.0 Nonane and Analogues

Foundational Approaches to Spirocyclopropane Formation

The construction of the spirocyclopropane unit, a core component of trispiro[2.0.2.0.2.0]nonane, relies on fundamental organic reactions tailored for the formation of three-membered rings at a quaternary carbon center.

Cyclopropanation Reactions

Cyclopropanation, the addition of a carbene or carbenoid to an alkene, is a cornerstone of cyclopropane (B1198618) synthesis. wikipedia.org In the context of spirocyclopropanes, this typically involves the reaction of a methylenecycloalkane with a cyclopropanating agent. The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic example. wikipedia.org Other methods include the use of diazo compounds, which can generate carbenes upon thermal, photochemical, or transition-metal-catalyzed decomposition. wikipedia.org For instance, the reaction of diazomethane (B1218177) with an olefin can yield a cyclopropane ring. wikipedia.org The choice of reagent and reaction conditions is critical to control the efficiency and stereoselectivity of the cyclopropanation process.

Spirocyclization Techniques

Spirocyclization techniques offer an alternative and often complementary approach to spirocyclopropane synthesis. These methods involve the intramolecular cyclization of a suitably functionalized precursor to form the spirocyclic system. acs.orgwur.nl One common strategy is the dialkylation of an activated carbon center with a 1,n-dihaloalkane. wikipedia.org Another approach involves intramolecular cyclization of haloalkanes with appropriately placed electron-withdrawing groups, which upon treatment with a strong base, generate a carbanion that cyclizes. wikipedia.org The Favorskii rearrangement, a reaction of α-halo ketones with a base, can also lead to the formation of cyclopropane derivatives and serves as a basis for some spirocyclization strategies. wikipedia.org

Triple Photodecarbonylation of Polymethyleneketene Trimers as a General Strategy for Polyspirocyclopropanes

A notable and direct strategy for the synthesis of polyspirocyclopropanes, including analogs of trispiro[2.0.2.0.2.0]nonane, involves the triple photodecarbonylation of polymethyleneketene trimers. acs.org This photochemical approach utilizes ultraviolet irradiation to expel three carbonyl groups from a trispiro trione (B1666649) precursor, thereby forming the desired trispirocyclopropane skeleton. acs.org

For example, the irradiation of trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione has been shown to yield trispiro[5.0.5.0.5.0]octadecane. acs.org This method provides a unique entry into these complex "rotane" systems, so named for the paddlewheel-like arrangement of the outer rings. acs.org The efficiency of this process can be influenced by factors such as ring size and the use of photosensitizers like acetone (B3395972). acs.org

Precursor TrioneProduct TrispirocyclopropaneYield (%)
Trispiro[4.1.4.1.4.1]octadecane-6,12,18-trioneTrispiro[4.0.4.0.4.0]pentadecane14.1
Trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trioneTrispiro[5.0.5.0.5.0]octadecane4.2
Trispiro[6.1.6.1.6.1]tetracosane-8,16,24-trioneTrispiro[6.0.6.0.6.0]heneicosane1.6
Data sourced from Krapcho & Waller, 1972 acs.org

Advanced Synthetic Strategies for Complex Polyspiro Systems

As the complexity of the target polyspiro system increases, more sophisticated synthetic strategies are required, often focusing on stereocontrol and catalytic efficiency.

Utilization of Cyclopropyl (B3062369) Building Blocks in Stereoselective Synthesis

A powerful approach to constructing complex molecules involves the use of pre-formed cyclopropyl building blocks. These synthons, which already contain the three-membered ring, can be elaborated and incorporated into larger structures with a high degree of stereocontrol. researchgate.netresearchgate.net The inherent strain of the cyclopropane ring can be harnessed to drive specific chemical transformations. For example, electrophilic cyclopropanes can undergo ring-opening reactions with nucleophiles, providing access to functionalized acyclic or larger ring systems. acs.org Furthermore, stereoselective functionalization of cyclopropane derivatives can be achieved through methods like bromine/magnesium exchange reactions, allowing for the introduction of various substituents with retention of configuration. nih.gov This strategy is particularly valuable for the synthesis of chiral, non-racemic polyspiro compounds.

Catalytic Approaches to Spiroannulations

Catalytic methods offer an efficient and atom-economical route to spirocyclic compounds. mt.comlibretexts.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for initiating spiroannulation reactions, where a C-H bond is functionalized to create a new ring system. rsc.org This approach allows for the construction of structurally diverse spirocycles with high efficiency and selectivity. rsc.org Additionally, catalytic multicomponent reactions have been developed for the enantioselective synthesis of spirocycles, such as the gold phosphate-catalyzed coupling of alkynols, anilines, and glyoxylic acid to form spiroacetals. nih.gov These catalytic strategies are at the forefront of modern organic synthesis, enabling the construction of complex polyspiro systems with high levels of control. nih.gov

Ring Expansion Reactions in Strained Carbocyclic Systems

While the predominant routes to trispiro[2.0.2.0.2.0]nonane and related triangulanes typically involve the construction of the three-membered rings through cyclopropanation reactions, the strategic use of ring expansion reactions in strained carbocyclic systems offers a potential, albeit less conventional, avenue. The driving force for such reactions is often the release of ring strain from a smaller, more constrained ring to form a larger, more stable one.

In the context of spirocyclic systems, the ring expansion of spirocyclopropanes has been a subject of considerable research. nih.gov These reactions often involve the cleavage of a carbon-carbon bond within the cyclopropane ring, facilitated by various catalysts or reaction conditions, leading to the formation of larger ring structures. For instance, the palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring has been shown to yield functionalized caprolactams and azepanes. researchgate.net This process is driven by the relief of ring strain upon the oxidative addition of a distal C-C bond of the cyclopropane to the palladium catalyst. researchgate.net

Another relevant strategy involves the reaction of donor-acceptor cyclopropanes with various reagents. The push-pull nature of the substituents on the cyclopropane ring polarizes a C-C bond, making it susceptible to cleavage and subsequent ring expansion. nih.gov For example, Lewis acid-initiated reactions of donor-acceptor cyclopropanes with styrenes can lead to the formation of substituted cyclopentanes through a (3+2) cycloaddition pathway. researchgate.net Similarly, reactions with carbonyl compounds under Lewis acid catalysis can also result in ring enlargement. nih.gov

While a direct synthesis of trispiro[2.0.2.0.2.0]nonane via a ring expansion strategy is not prominently documented, the principles governing these transformations in other strained spirocyclic systems are noteworthy. A hypothetical approach could involve the ring expansion of a precursor containing a larger ring that could contract or rearrange to form the desired spiro-fused cyclopropane moieties. However, controlling the regioselectivity and stereoselectivity of such a transformation to yield the precise researchgate.netrotane skeleton would be a significant synthetic hurdle.

The following table summarizes examples of ring expansion reactions in related strained spirocyclic systems, highlighting the diversity of transformations possible.

Starting Material TypeReagent/CatalystProduct TypeDriving Force
Spirocyclopropyl piperidones/piperidinesPalladium(0) catalystFunctionalized caprolactams/azepanesRelief of ring strain
Donor-acceptor spirocyclopropanesLewis acids (e.g., SnCl₄)Substituted cyclopentanesElectronic effects of substituents
Oxindole-fused spirovinylcyclopropanesPd(II) catalystsBispiro-oxindolesRing strain release and catalysis

Strategies for Substituted Trispiro[2.0.2.0.2.0]nonane Synthesis (e.g., 1-n-Heptyltrispiro[2.0.2.0.2.0]nonane)

The synthesis of substituted derivatives of trispiro[2.0.2.0.2.0]nonane, such as 1-n-heptyltrispiro[2.0.2.0.2.0]nonane, requires a nuanced approach due to the inherent stability and lack of reactive functional groups on the parent hydrocarbon. Direct functionalization of the trispiro[2.0.2.0.2.0]nonane skeleton is challenging due to the strength of the C-H bonds in the strained cyclopropane rings. Therefore, the most viable strategies involve the introduction of the desired substituent at an earlier stage of the synthesis.

A plausible and general strategy for the synthesis of substituted triangulanes involves the preparation of a substituted precursor that can then be converted into the final polyspirocyclic system. acs.org In the case of 1-n-heptyltrispiro[2.0.2.0.2.0]nonane, this would likely involve the synthesis of a bicyclopropylidene derivative bearing an n-heptyl group. This substituted bicyclopropylidene could then undergo a cyclopropanation reaction to form the target molecule.

The key challenge in this approach lies in the synthesis of the substituted bicyclopropylidene precursor. This could potentially be achieved through a multi-step sequence starting from a simpler, commercially available heptyl-substituted starting material. The introduction of the bicyclopropylidene moiety would likely follow established methods for the synthesis of the parent unsubstituted compound, adapted for the presence of the alkyl substituent.

An alternative, though likely more complex, strategy could involve the functionalization of a pre-existing triangulane derivative that contains a reactive handle, which could then be converted to the desired n-heptyl group. However, this approach would necessitate the development of methods for the selective functionalization of the researchgate.netrotane core, which remains a significant area of research.

Due to the lack of specific documented syntheses for 1-n-heptyltrispiro[2.0.2.0.2.0]nonane, a detailed data table of research findings cannot be provided for this specific compound.

Theoretical and Computational Investigations of Trispiro 2.0.2.0.2.0 Nonane

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in elucidating the intricate details of Trispiro[2.0.2.0.2.0]nonane's molecular and electronic structure. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular geometry of complex organic molecules. For Trispiro[2.0.2.0.2.0]nonane, DFT calculations, often employing functionals like B3LYP and M06-2X with basis sets such as 6-31g(d,p) and cc-pVTZ, have been used to determine its optimized geometry. mit.educombustion-institute.it These studies reveal a highly symmetric structure, with the three-membered rings imparting significant strain on the central carbon atoms. The preferred conformation is one that minimizes steric hindrance between the cyclopropane (B1198618) rings. Computational studies have also explored the stereochemical features of related polyspirocyclopropanated compounds, providing a broader understanding of their conformational landscapes. researchgate.net

High-Level Computational Schemes for Energetic Analysis (e.g., G2, G2(MP2), CBS-Q)

To obtain highly accurate energetic information, researchers have employed sophisticated computational methods beyond standard DFT. High-level ab initio methods like the Gaussian-2 (G2), G2(MP2), and Complete Basis Set (CBS-Q) schemes have been utilized for the energetic analysis of strained molecules, including polyspiro systems. researchgate.net These methods provide reliable calculations of properties such as the heat of formation. For instance, the SPARC (SPARC Performs Automated Reasoning in Chemistry) program has been used to calculate the standard enthalpy of formation for a range of hydrocarbons, including Trispiro[2.0.2.0.2.0]nonane, demonstrating the power of computational algorithms in predicting thermochemical data.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO) and Electronic Effects in Strained Polycycles

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and electronic properties of a molecule. nih.govaimspress.com In strained polycycles like Trispiro[2.0.2.0.2.0]nonane, the HOMO-LUMO energy gap is a key determinant of its kinetic stability and chemical reactivity. nih.gov A smaller gap generally indicates higher reactivity. nih.gov The unique arrangement of cyclopropane rings in this molecule leads to a specific distribution of electron density and orbital interactions. The strain within the molecule can significantly influence its electronic properties, a phenomenon that has been systematically studied in various strained systems using first-principles methods. acs.orgaps.org These electronic effects arise from the molecule's ability to donate or accept electrons and can be influenced by both inductive and conjugative effects. taylorandfrancis.com

Strain Energy Analysis in Trispiro[2.0.2.0.2.0]nonane and Related Polyspiro Systems

The concept of strain energy is central to understanding the chemistry of cyclic and polycyclic molecules. It quantifies the excess energy stored in a molecule due to deviations from ideal bond angles, lengths, and conformations.

Methodologies for Quantifying Ring Strain and Total Strain Energy

Several computational methodologies are employed to quantify ring strain and total strain energy. nih.gov A common approach involves the use of homodesmotic reactions, where the strained molecule is theoretically converted into unstrained reference compounds. nih.gov The energy difference between the reactants and products in this hypothetical reaction provides an estimate of the strain energy. Another method involves comparing the heat of formation of the strained molecule with that of an unstrained acyclic isomer. nih.gov Computational tools and algorithms have been developed to automate these calculations and provide localized strain energy values within a molecule. nih.gov For polycyclic systems, extended group additivity methods have also been proposed to estimate thermochemical properties, including strain corrections. mit.edu

Correlation of Strain Energy with Molecular Architecture

The molecular architecture of polyspiro systems has a direct and predictable impact on their strain energy. The number and arrangement of spiro-fused rings, as well as the size of the rings themselves, are critical factors. In the case of Trispiro[2.0.2.0.2.0]nonane, the presence of three spiro-linked cyclopropane rings results in a substantial amount of strain. Studies on various polycyclic hydrocarbons have shown that as the number of fused rings or the degree of structural constraint increases, the strain energy generally increases. mit.edunih.gov This increased strain can lead to enhanced reactivity and unique chemical properties. The relationship between strain and electronic properties is also a significant area of investigation, with studies showing that strain can modulate the electronic band structure and charge transfer characteristics of materials. mdpi.comresearchgate.net

Thermochemical Property Prediction and Modeling

The accurate prediction of thermochemical properties such as enthalpy of formation, heat capacity, and entropy is essential for understanding the energetic landscape and reactivity of molecules. For highly strained systems like trispiro[2.0.2.0.2.0]nonane, computational methods are invaluable tools.

Traditional group additivity methods, which estimate thermochemical properties by summing the contributions of constituent chemical groups, often fail for polycyclic hydrocarbons due to the significant ring strain and complex long-range interactions. To address this, extended group additivity methods have been developed. These methods incorporate additional corrections for ring strain and other non-local effects.

One such advanced method is the bicyclic decomposition algorithm. This approach systematically breaks down a polycyclic molecule into a series of bicyclic fragments for which thermochemical data can be more reliably calculated or are already available. The sum of the properties of these fragments, with appropriate corrections for the bonds broken during the decomposition, provides an estimate for the entire molecule.

A study utilizing a bicyclic decomposition algorithm calculated the enthalpy of formation for trispiro[2.0.2.0.2.0]nonane to be 97.1 kcal/mol. acs.org This value is in close agreement with the experimental value, demonstrating the predictive power of this extended group additivity approach for complex polyspiranes. The method significantly reduces the estimation error compared to standard group additivity, which can be off by over 60 kcal/mol for such strained systems. youtube.com

Computational models that leverage fundamental chemical structure theory offer another powerful avenue for predicting thermochemical properties. One such model is the SPARC (SPARC Performs Automated Reasoning in Chemistry) program. SPARC calculates properties by breaking down molecules into functional units and applying perturbation theory to account for the effects of neighboring structures. researchgate.net

For a set of 587 hydrocarbons, SPARC calculations have demonstrated a root mean square (RMS) deviation of 4.50 kJ/mol from experimental values. researchgate.net This level of accuracy is noteworthy, especially for complex molecules.

A comparison of the experimental and SPARC-calculated standard enthalpy of formation (ΔHf°) for trispiro[2.0.2.0.2.0]nonane is presented in the table below. The close agreement between the experimental and calculated values underscores the capability of the SPARC model to handle highly strained polycyclic systems. researchgate.net

CompoundExperimental ΔHf° (kJ/mol)SPARC Calculated ΔHf° (kJ/mol)
Trispiro[2.0.2.0.2.0]nonane429.43445.47

Data sourced from "Modeling the Heat of Formation of Organic Compounds Using SPARC". researchgate.net

The prediction of heat capacity (Cp) and entropy (S) for molecules with highly strained frameworks presents a significant challenge for standard computational methods. The unique vibrational modes and restricted conformational freedom of these molecules require specialized approaches.

Extended group additivity methods, such as the bicyclic decomposition method, have shown good performance in predicting not only enthalpies of formation but also heat capacity and entropy. acs.org For polycyclic hydrocarbons, this method has been shown to reduce the error in Cp(298 K) prediction from 9 cal/mol/K to approximately 1 cal/mol/K, and the error in S(298 K) from 70 cal/mol/K to around 7 cal/mol/K when compared to standard group additivity methods. youtube.com This demonstrates a significant improvement in the predictive capabilities for these crucial thermochemical properties in complex, strained molecules like trispiro[2.0.2.0.2.0]nonane.

Advanced Conformational Search Algorithms Applied to Polyspiranes

Conformational analysis is a cornerstone of computational chemistry, aiming to identify the low-energy three-dimensional arrangements of atoms in a molecule. Advanced conformational search algorithms, such as low-mode search (LMOD), Monte Carlo methods, and systematic searches, are employed to explore the potential energy surface of a molecule and identify its stable conformers. acs.org

However, the application of these advanced algorithms to polyspiranes like trispiro[2.0.2.0.2.0]nonane is not extensively documented in the scientific literature. This is likely due to the highly rigid and constrained nature of the trispiro[2.0.2.0.2.0]nonane framework. The molecule is composed of three spiro-fused cyclopropane rings, which inherently possess very little conformational flexibility. acs.org

The three-membered rings are planar, and the spiro-linkages create a rigid, propeller-like structure. acs.org Consequently, the molecule is expected to have a very limited number of distinct, low-energy conformations, if any. The primary molecular motions would be vibrations rather than large-scale conformational changes. Therefore, exhaustive conformational searches using advanced algorithms, which are critical for flexible molecules with many rotatable bonds, are likely not necessary for accurately describing the three-dimensional structure of trispiro[2.0.2.0.2.0]nonane. Its conformation is largely defined by its rigid covalent framework.

Reactivity and Mechanistic Studies of Trispiro 2.0.2.0.2.0 Nonane

Photochemical Transformations and Elucidation of Reaction Pathways

The photochemical behavior of polyspiro systems like trispiro[2.0.2.0.2.0]nonane and its derivatives is a rich area of study. For instance, the triple photodecarbonylation of polymethyleneketene trimers using ultraviolet irradiation has been successfully employed to synthesize related trispirocyclopropane compounds. dss.go.th This method highlights the utility of photochemical reactions in constructing complex spirocyclic frameworks.

In a specific example, the irradiation of trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione resulted in the formation of trispiro[5.0.5.0.5.0]octadecane, demonstrating a triple decarbonylation process. dss.go.th This reaction could also be achieved through acetone (B3395972) photosensitization. dss.go.th The efficiency of these photochemical transformations is influenced by the ring size of the starting material. dss.go.th The study of such reactions, including the isolation and characterization of intermediates like monodecarbonylated cyclopentane-1,3-diones and trispiro cyclobutanones, helps to elucidate the complex reaction pathways involved. dss.go.th

Oxidative Reaction Mechanisms and Chemoselectivity in Strained Systems

The high degree of strain in trispiro[2.0.2.0.2.0]nonane makes its cyclopropane (B1198618) rings susceptible to oxidative cleavage. The reactivity of such strained systems towards various oxidizing agents provides valuable information on chemoselectivity. For example, the oxidation of hydrocarbons containing cyclopropane groups with ruthenium tetroxide, generated in situ, has been shown to occur selectively at the positions alpha to the cyclopropyl (B3062369) group, leading to the formation of ketones. researchgate.net

In related strained spirocyclic systems, such as those containing oxaspiro[2.2]pentane moieties, oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of epoxides. nih.gov The subsequent rearrangement of these epoxides can be catalyzed by agents like lithium iodide to yield cyclobutanone (B123998) derivatives. nih.gov The chemoselectivity of these oxidative reactions is a key aspect, with the reaction pathways often being influenced by the specific structure of the substrate and the reagents employed. For instance, in some cases, the use of specific cuprates can avoid undesired isomerization pathways during the reaction of epoxide intermediates. nih.gov

Acid-Catalyzed Rearrangements in Polyspiro Systems and Analogs

The high ring strain in polyspiro hydrocarbons like trispiro[2.0.2.0.2.0]nonane makes them prone to acid-catalyzed rearrangements. These reactions often involve the cleavage of one or more of the strained rings, leading to the formation of more stable, less strained carbocyclic or heterocyclic systems. The study of these rearrangements provides fundamental insights into the behavior of carbocations in complex molecular frameworks.

For example, acid-catalyzed rearrangements of spiro-cyclopropyl ketones have been shown to proceed via cleavage of a specific carbon-carbon bond in the cyclopropane ring. rsc.org In other polyspiro systems, acid treatment can lead to significant skeletal reorganizations, resulting in the formation of fused ring systems. researchgate.net The specific products formed are dependent on the structure of the starting material and the reaction conditions employed. For instance, the acid-catalyzed rearrangement of certain dispiranes can lead to ring enlargement, ring contraction, or the formation of pentalene (B1231599) derivatives. researchgate.netresearchgate.net These transformations highlight the intricate relationship between structure and reactivity in these highly strained molecules. uni-hamburg.deuni-goettingen.de

Mechanistic Insights into Carbon-Carbon Bond Activation and Rearrangement Processes

The inherent strain in trispiro[2.0.2.0.2.0]nonane makes its carbon-carbon bonds susceptible to activation by transition metals. wikipedia.org This C-C bond activation is a key step in a variety of catalytic transformations and provides a powerful tool for the synthesis of complex organic molecules. wikipedia.org The mechanism of C-C bond activation in strained systems often involves the oxidative addition of a C-C bond to a low-valent transition metal center, forming a metallacyclic intermediate. wikipedia.orgwikipedia.org

For example, rhodium(I) catalysts have been shown to effectively catalyze the C-C bond activation of strained spiropentanes, leading to the formation of cyclopentenones through a series of steps involving oxidative addition, migratory insertion of carbon monoxide, and beta-carbon elimination. wikipedia.org The regioselectivity of the initial oxidative addition can often be controlled by the presence of coordinating functional groups within the substrate. wikipedia.org These mechanistic studies, which can be supported by computational methods like Density Functional Theory (DFT), provide a detailed understanding of the factors that govern these complex rearrangement processes. nih.govnih.gov

Stereochemical Aspects of Trispiro 2.0.2.0.2.0 Nonane

Generation and Characterization of Stereoisomeric Forms.chemeo.com

The synthesis of trispiro[2.0.2.0.2.0]nonane and its derivatives can potentially lead to a racemic mixture of its two enantiomers, (P)- and (M)-trispiro[2.0.2.0.2.0]nonane. The separation of these enantiomers or the stereoselective synthesis of one enantiomer is a significant challenge in synthetic organic chemistry.

The characterization of the stereoisomeric forms of polyspiroalkanes often relies on a combination of experimental techniques and theoretical calculations. High-resolution NMR spectroscopy, including 2D techniques, is a powerful tool for elucidating the complex structures of these molecules. mdpi.com In some cases, the absolute configuration of a chiral spiro compound can be determined by X-ray crystallography of a single crystal or by using the crystalline sponge method. mdpi.comnih.gov

Methodologies for Stereochemical Assignment: Theoretical and Experimental Integration.researchgate.net

Determining the absolute configuration of chiral spiro compounds without traditional stereocenters requires a sophisticated approach that integrates theoretical and experimental methods. researchgate.net

Theoretical Methods:

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to predict the geometries and relative energies of different stereoisomers. nih.gov By comparing the calculated and experimental spectroscopic data, such as NMR chemical shifts and coupling constants, the most likely stereoisomer can be identified. researchgate.net

Molecular Mechanics Calculations: Force-field methods can be employed to analyze the diastereoisomerism and chirality of spiro compounds by calculating the strain energies of different conformations. rsc.org

Experimental Methods:

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for characterizing chiral molecules. The experimental spectra can be compared with theoretically predicted spectra to assign the absolute configuration.

NMR Spectroscopy: Advanced NMR techniques, including the use of chiral solvating agents or derivatizing agents, can be used to differentiate between enantiomers and determine enantiomeric purity. mdpi.com

X-ray Crystallography: As the most definitive method, X-ray crystallography provides the precise three-dimensional structure of a molecule, allowing for unambiguous assignment of its absolute stereochemistry. mdpi.com

The integration of these methods provides a robust framework for the stereochemical assignment of complex molecules like trispiro[2.0.2.0.2.0]nonane.

Influence of Stereochemistry on Molecular Energetics and Reactivity

The specific stereochemistry of a polyspiroalkane can have a significant impact on its molecular energetics and reactivity.

Molecular Energetics: The arrangement of the spiro-fused rings introduces a significant amount of ring strain. The different stereoisomers of a substituted trispiro[2.0.2.0.2.0]nonane, for instance, will have different strain energies due to variations in steric interactions between the substituents and the ring system. Computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry) can be used to calculate the standard enthalpies of formation (ΔHf°) for different stereoisomers, providing insight into their relative thermodynamic stabilities.

Table 1: Calculated Thermochemical Data for Trispiro[2.0.2.0.2.0]nonane

Property Value Unit Source
Experimental ΔHf° 429.43 kJ/mol
Calculated ΔHf° (SPARC) 445.47 kJ/mol

Reactivity: The stereochemical arrangement of the rings and any substituents can influence the molecule's reactivity by affecting the accessibility of reactive sites. For example, in a reaction involving an external reagent, the stereochemistry will dictate from which face of the molecule the reagent can approach, potentially leading to stereoselective product formation. The strain inherent in the polyspirocyclic system can also be a driving force for certain types of reactions, such as ring-opening reactions. ugent.be The specific stereoisomer may exhibit different reaction rates or even different reaction pathways due to these steric and strain effects.

Advanced Analytical and Spectroscopic Characterization Principles for Polyspiro Systems

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of polyspiro systems. nih.gov The high degree of symmetry in molecules like trispiro[2.0.2.0.2.0]nonane often simplifies their NMR spectra, but the strained nature of the cyclopropane (B1198618) rings significantly influences the chemical shifts.

¹H NMR Spectroscopy: In the proton NMR spectrum of the parent trispiro[2.0.2.0.2.0]nonane, the high symmetry (D₃h point group) results in all twelve methylene (B1212753) (CH₂) protons being chemically and magnetically equivalent. This leads to a single, sharp signal in the spectrum. The chemical shift of these protons is typically observed in the upfield region, a characteristic feature of cyclopropyl (B3062369) protons, which experience anisotropic shielding effects from the ring currents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed insight into the carbon framework. For trispiro[2.e0.2.0.2.0]nonane, two distinct carbon signals are expected due to its symmetry: one for the six methylene carbons (CH₂) and another for the three quaternary spiro carbons. The methylene carbons appear at a chemical shift characteristic of cyclopropyl rings, while the spiro carbons are shifted further downfield. Publicly available spectral data for trispiro[2.0.2.0.2.0]nonane confirms these expectations. nih.gov

Advanced NMR Techniques: For less symmetrical polyspiro derivatives, more complex spectra are observed, necessitating the use of two-dimensional (2D) NMR techniques for complete assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton coupling networks within the molecule, helping to trace the connectivity of the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity around quaternary centers like the spiro carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For complex polyspiranes, NOESY can provide information about the spatial proximity of protons, which is vital for stereochemical assignments. researchgate.net

Table 1: ¹³C NMR Spectral Data for Trispiro[2.0.2.0.2.0]nonane nih.govThis table is interactive. Click on the headers to sort.

Atom Type Number of Atoms Chemical Shift (δ) ppm
Methylene Carbons (-CH₂-) 6 4.8
Spiro Carbons (C) 3 17.5

Solvent: CDCl₃, Reference: TMS

Mass Spectrometry for Ionization Studies and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structural features through the analysis of its fragmentation patterns. dss.go.th For polyspiro compounds, the fragmentation is often dictated by the high ring strain of the cyclopropane moieties.

Ionization: Trispiro[2.0.2.0.2.0]nonane, being a nonpolar hydrocarbon, is typically analyzed using electron ionization (EI). In EI-MS, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular ion peak for C₉H₁₂ is expected at a mass-to-charge ratio (m/z) of 120. nih.gov

Fragmentation Pathways: The molecular ion of trispiro[2.0.2.0.2.0]nonane is expected to be relatively unstable due to the inherent ring strain. The fragmentation pathways are likely dominated by processes that relieve this strain. Characteristic fragmentation of spirocyclic systems often involves cleavages of the bonds connected to the spiro-carbon and subsequent ring-opening reactions.

Potential fragmentation pathways for trispiro[2.0.2.0.2.0]nonane include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for cyclopropane rings involves the cleavage of two C-C bonds to eliminate a neutral ethylene molecule (mass loss of 28 Da). This would lead to fragment ions at m/z 92.

Ring-opening and rearrangement: The initial ring opening can be followed by complex rearrangements, leading to a variety of fragment ions. The stability of the resulting carbocations will govern the preferred pathways.

Loss of a cyclopropyl radical (•C₃H₅): Cleavage of the bonds around a spiro-carbon could lead to the loss of a cyclopropyl radical (mass loss of 41 Da), resulting in a fragment at m/z 79.

The analysis of these pathways helps to confirm the presence of the polyspirocyclopropane framework.

Table 2: Predicted Mass Spectrometry Fragments for Trispiro[2.0.2.0.2.0]nonane This table is interactive. Click on the headers to sort.

Fragment Proposed Formula Mass-to-Charge Ratio (m/z)
Molecular Ion [C₉H₁₂]⁺• 120
Loss of Ethylene [C₇H₈]⁺• 92
Loss of Propylene [C₆H₆]⁺• 78
Loss of Cyclopropyl Radical [C₆H₇]⁺ 79

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR and MS provide evidence for the connectivity and formula of a molecule, X-ray crystallography offers the most definitive and precise determination of its three-dimensional structure in the solid state. This technique is particularly valuable for highly symmetric and uniquely shaped molecules like the rotanes.

The crystal structure of trispiro[2.0.2.0.2.0]nonane ( researchgate.netrotane) has been determined, providing precise data on its molecular geometry. acs.org The analysis reveals a molecule with high symmetry (D₃h), consistent with theoretical predictions. The central three-membered ring is coplanar with the three spiro-carbon atoms. The peripheral cyclopropane rings are oriented perpendicularly to this central plane.

Key structural features from the X-ray analysis include:

Bond Lengths: The C-C bond lengths within the cyclopropane rings are consistent with those of other substituted cyclopropanes. The bonds of the central ring may show slight elongation due to the strain of the spiro-fusions.

Bond Angles: The internal bond angles of the cyclopropane rings are necessarily close to 60°. The angles around the spiro carbons are distorted from the ideal tetrahedral angle to accommodate the fused rings.

Molecular Packing: The high symmetry of the molecule influences how it packs in the crystal lattice. The study of researchgate.netrotane has also revealed interesting phase transition behavior in the solid state. acs.org

The crystallographic data provides the ultimate proof of the unique, wheel-like structure of researchgate.netrotane and serves as a benchmark for computational models of such strained systems.

Table 3: Key Crystallographic Parameters for Trispiro[2.0.2.0.2.0]nonane ( researchgate.netRotane) acs.orgThis table is interactive. Click on the headers to sort.

Parameter Description Value
Crystal System Hexagonal -
Space Group R-3 -
Point Group D₃h -
C-C Bond Length (central ring) Average C-C distance in the central cyclopropane ring ~1.51 Å
C-C Bond Length (peripheral rings) Average C-C distance in the outer cyclopropane rings ~1.50 Å

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